molecular formula C22H27N5O5 B2644310 ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 847916-62-5

ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2644310
CAS No.: 847916-62-5
M. Wt: 441.488
InChI Key: OISQEZAAGCETRT-UHFFFAOYSA-N
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Description

Ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a pyrimidopurine derivative characterized by a fused bicyclic core structure substituted with a 4-ethoxyphenyl group, two methyl groups, and an ethyl ester moiety.

The ethoxyphenyl group may enhance lipophilicity and modulate binding interactions with biological targets, while the ethyl ester likely influences metabolic stability and bioavailability.

Properties

IUPAC Name

ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-5-31-16-9-7-15(8-10-16)25-11-14(3)12-26-18-19(23-21(25)26)24(4)22(30)27(20(18)29)13-17(28)32-6-2/h7-10,14H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISQEZAAGCETRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include substituted purines and ethyl acetate derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Drug Discovery

D389-0488 is included in several screening libraries aimed at identifying new therapeutic agents. Its structural features suggest potential interactions with biological targets relevant to various diseases.

Screening Libraries

  • SmartTM Library : Contains 51,161 compounds.
  • Targeted Diversity Library : Comprises 40,567 compounds.
  • Stock Database : Part of a larger collection of 1.7 million compounds.

These libraries facilitate high-throughput screening processes essential for drug discovery initiatives.

Biological Activities

Research indicates that D389-0488 exhibits promising biological activities:

  • Antiviral Properties : Preliminary studies have indicated that compounds with similar structural motifs may inhibit viral replication mechanisms.
  • Anticancer Activities : The compound's ability to interact with cellular pathways involved in cancer progression has been a focal point of investigation. Its structural analogs have shown efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to D389-0488:

  • Synthesis and Evaluation of Pyrimidine Derivatives :
    • A study demonstrated the synthesis of pyrimidine derivatives using D389-0488 as a precursor. These derivatives showed enhanced activity against specific cancer cell lines compared to their parent compounds .
  • Multicomponent Reactions :
    • Research has highlighted the utility of multicomponent reactions involving D389-0488 for synthesizing novel derivatives with improved biological profiles. Such methodologies are advantageous for developing libraries of compounds rapidly .
  • Mechanistic Studies :
    • Investigations into the mechanism of action have revealed that D389-0488 may inhibit key metabolic enzymes, which could lead to its application in treating metabolic disorders and cancers .

Mechanism of Action

The mechanism of action of ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Core Structure Biological Activity/Effect Molecular Weight (g/mol)
Target Compound: Ethyl 2-[9-(4-ethoxyphenyl)-...-pyrimido[1,2-g]purin-3-yl]acetate 4-Ethoxyphenyl, ethyl ester Pyrimido[1,2-g]purine Potential RT inhibition (inferred from analogs) ~433.45 (estimated)
Ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-...-pyrimido[2,1-f]purin-3(2H)-yl]acetate () 4-Chlorophenyl, ethyl ester Pyrimido[2,1-f]purine Not explicitly stated; likely similar pharmacological profile 417.85
Benzyl 2-(9-(4-ethoxyphenyl)-...-pyrimido[2,1-f]purin-3(2H)-yl)acetate (Compound 76, ) 4-Ethoxyphenyl, benzyl ester Pyrimido[2,1-f]purine Allosteric HIV-1 RNase H inhibitor; decreases RT Tm ~465.50 (estimated)

Key Observations :

Substituent Influence :

  • The 4-ethoxyphenyl group in the target compound and compound 76 () may enhance hydrophobic interactions with protein pockets compared to the 4-chlorophenyl group in ’s compound.
  • The ethyl ester in the target compound likely improves metabolic stability over the benzyl ester in compound 76, which may exhibit slower hydrolysis in vivo .

Thermal Stability of HIV-1 Reverse Transcriptase (RT)

  • Compound 76 (benzyl ester analog) demonstrated a dose-dependent decrease in RT melting temperature (Tm), destabilizing the enzyme’s conformation .
  • In contrast, ethyl ester derivatives (e.g., compounds 22 and 24 in ) increased RT Tm , suggesting that the ester group critically modulates interaction dynamics. The ethyl ester in the target compound may similarly stabilize RT, though experimental validation is required.

Biological Activity

Ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate (referred to as D389-0488) is a complex organic compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of D389-0488 is C22H27N5O5C_{22}H_{27}N_{5}O_{5} with a distinctive structure that includes a pyrimidine core linked to an ethoxyphenyl group. The compound's IUPAC name is ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-pyrimido[1,2-g]purin-3-yl]acetate. Its structural representation is crucial for understanding its interaction with biological targets.

Synthesis

The synthesis of D389-0488 involves multi-step organic reactions:

  • Preparation of the Core Structure : The pyrimidine framework is synthesized first.
  • Functional Group Modifications : Subsequent reactions introduce the ethoxyphenyl and methyl groups.
  • Final Esterification : The final product is achieved through esterification reactions using reagents like ethyl acetate and various catalysts to enhance yields.

Antiviral Properties

Recent studies have highlighted the antiviral potential of D389-0488 against SARS-CoV-2. Molecular docking studies revealed that the compound interacts effectively with the main protease (M Pro) and papain-like protease (PL Pro), which are critical targets for COVID-19 treatment. The binding affinities observed ranged from 7.2-7.2 to 8.5-8.5 kcal/mol, indicating strong interactions with these proteins .

Antitumor Activity

D389-0488 has also been investigated for its antitumor properties. Compounds with similar pyrimidine structures have shown cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cell Line : IC50 values indicate significant cytotoxicity.
  • Mechanisms : The compound's action may involve inhibition of key enzymes associated with tumor growth .

Other Biological Activities

The literature suggests that derivatives of pyrimidine compounds exhibit a wide range of biological activities:

  • Antibacterial and Antifungal : Some studies report antimicrobial properties with effective concentrations noted in various assays.
  • Anti-inflammatory and Antidiabetic : The compound may modulate inflammatory pathways and glucose metabolism .

The mechanism through which D389-0488 exerts its biological effects involves:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in critical metabolic pathways.
  • Receptor Interaction : Potential modulation of receptor activity influencing cellular signaling pathways.
  • Molecular Docking Insights : Computational studies provide insights into binding interactions that facilitate these effects .

Data Summary

Biological ActivityDescriptionReferences
AntiviralEffective against SARS-CoV-2 M Pro
AntitumorCytotoxic effects on HeLa cell line
AntibacterialExhibits antimicrobial properties
Anti-inflammatoryModulates inflammatory responses
AntidiabeticInfluences glucose metabolism

Case Studies

  • COVID-19 Research : A study demonstrated D389-0488's potential as a lead compound for developing antiviral therapies targeting SARS-CoV-2 proteases .
  • Cancer Treatment Exploration : Investigations into the cytotoxicity of pyrimidine derivatives showed promising results against various cancer types indicating a potential therapeutic role for D389-0488 in oncology .

Q & A

Q. How can researchers optimize the synthetic route for ethyl 2-[9-(4-ethoxyphenyl)-...-yl]acetate to improve yield and purity?

  • Methodological Answer : Synthetic optimization should focus on solvent selection, temperature control, and catalytic efficiency. For example, using polar aprotic solvents (e.g., dioxane) under reflux conditions can enhance reaction kinetics. Monitor reaction progress via HPLC (e.g., retention time analysis as in ) and LCMS (e.g., m/z 658 [M+H]+ confirmation ). Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Validate intermediates using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

  • Key Analytical Parameters :

ParameterMethodExample from Evidence
PurityHPLC (TFA-modified)1.57 min retention time
Molecular WeightLCMSm/z 658 [M+H]+
Structural ConfirmationX-ray CrystallographySupplementary data in

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrimidopurinone core (δ 2.5–3.0 ppm for CH₃ groups).
  • LCMS/MS : Confirm molecular ion and fragmentation patterns (e.g., loss of ethoxy groups observed at m/z 630 ).
  • X-ray Diffraction : Resolve crystal packing and stereochemistry (see IUCr archives in ).

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions or compound stability. Conduct orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Verify compound integrity post-assay using HPLC-UV/Vis to detect degradation products . Consider competitive inhibition mechanisms by varying substrate concentrations and using Lineweaver-Burk plots. Account for solvent effects (e.g., DMSO concentration ≤0.1% to avoid denaturation).

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this pyrimidopurinone derivative?

  • Methodological Answer : Systematically modify functional groups:
  • Replace the 4-ethoxyphenyl moiety with halogenated analogs (e.g., 4-fluorophenyl as in ) to assess electronic effects.
  • Introduce methyl groups at the purinone core to evaluate steric hindrance.
    Use density functional theory (DFT) to calculate electron distribution and correlate with experimental IC₅₀ values. Validate SAR via molecular docking (e.g., using PubChem 3D conformers ).

Q. How can researchers resolve discrepancies between computational predictions and experimental pharmacokinetic data?

  • Methodological Answer : Discrepancies often stem from inaccurate force field parameters or solvation models. Refine computational models by:
  • Incorporating explicit solvent molecules (e.g., water, ethanol) in molecular dynamics simulations.
  • Validating logP predictions against experimental shake-flask measurements.
    Cross-reference with radiolabeled studies (e.g., ¹⁴C-labeled analogs synthesized via methods in ) to track absorption and metabolism.

Q. What advanced methods are recommended for quantifying trace impurities in this compound?

  • Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Use solid-phase extraction (SPE) to concentrate low-abundance impurities (e.g., <0.1% as per ICH guidelines). For volatile byproducts, apply GC-MS with headspace sampling . Quantify using external calibration curves with deuterated internal standards.

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer : Assess cell-specific factors:
  • Measure ATP levels to rule out viability assay artifacts.
  • Perform transporter inhibition assays (e.g., with cyclosporine A) to evaluate efflux pump activity.
  • Validate target engagement via cellular thermal shift assays (CETSA) . Cross-reference with proteomics data to identify off-target interactions .

Experimental Design Tables

Q. Table 1. Key Synthetic and Analytical Parameters

ParameterMethod/TechniqueEvidence Reference
Reaction MonitoringHPLC (TFA-modified)
Molecular Ion ConfirmationLCMS (m/z 658 [M+H]+)
Crystal StructureX-ray Diffraction
Impurity ProfilingGC-MS Headspace

Q. Table 2. SAR Modification Strategies

Modification SiteExample SubstituentBiological Impact
4-Ethoxyphenyl4-Fluorophenyl Enhanced target affinity
Pyrimidopurinone CH₃CF₃Altered metabolic stability

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